Deschloro Clomiphene-d5

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

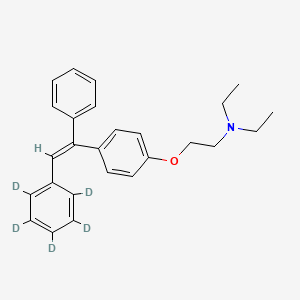

IUPAC Name |

N,N-diethyl-2-[4-[(Z)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO/c1-3-27(4-2)19-20-28-25-17-15-24(16-18-25)26(23-13-9-6-10-14-23)21-22-11-7-5-8-12-22/h5-18,21H,3-4,19-20H2,1-2H3/b26-21-/i5D,7D,8D,11D,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKPBLYAKJJMQO-IBEQMINASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCN(CC)CC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Deschloro Clomiphene-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Deschloro Clomiphene-d5, a deuterated analog of Deschloro Clomiphene. This isotopically labeled compound serves as a crucial internal standard for the quantitative analysis of clomiphene and its metabolites in various biological matrices. This document outlines a plausible synthetic route, detailed characterization methodologies, and the expected analytical data.

Introduction

Deschloro Clomiphene is a triphenylethylene derivative and an analog of the selective estrogen receptor modulator (SERM), Clomiphene.[1][2] The deuterated version, this compound, is a stable isotope-labeled internal standard essential for accurate quantification in pharmacokinetic and metabolic studies of clomiphene using mass spectrometry-based methods.[3] The incorporation of five deuterium atoms on one of the phenyl rings provides a distinct mass shift without significantly altering the physicochemical properties of the molecule, making it an ideal internal standard.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 2-[4-(1-(phenyl-d5)-2-phenylethenyl)phenoxy]-N,N-diethylethanamine | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 1346606-17-4 | [1] |

| Molecular Formula | C₂₆H₂₄D₅NO | [1] |

| Molecular Weight | 376.55 g/mol | [1][4] |

| Appearance | Neat (likely an oil or solid) | [1] |

Synthesis of this compound

While a specific, publicly available, detailed synthesis protocol for this compound is not documented, a plausible and efficient synthetic route can be conceptualized based on established organic chemistry principles for the synthesis of triphenylethylene derivatives and the incorporation of deuterium labels. The proposed synthesis involves a multi-step process starting from commercially available deuterated precursors.

A potential synthetic pathway is the McMurry reaction, a well-known method for the synthesis of alkenes from two ketone or aldehyde molecules.

Proposed Synthetic Pathway

The synthesis can be envisioned to proceed via the following key steps, illustrated in the workflow diagram below.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of Deoxybenzoin-d5

-

To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride (AlCl₃) in benzene-d6, slowly add phenylacetyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield pure deoxybenzoin-d5.

Step 2: Synthesis of 4-(2-(diethylamino)ethoxy)acetophenone

-

To a solution of 4-hydroxyacetophenone in a dry aprotic solvent (e.g., tetrahydrofuran), add sodium hydride (NaH) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.

-

Add 2-chloro-N,N-diethylethanamine hydrochloride and a phase-transfer catalyst (e.g., tetrabutylammonium iodide).

-

Reflux the reaction mixture for 12-24 hours.

-

After cooling, quench the reaction with water and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

Step 3: McMurry Coupling to form this compound

-

In a flask under an inert atmosphere (e.g., argon), add zinc dust and titanium tetrachloride (TiCl₄) in dry tetrahydrofuran at a low temperature.

-

Reflux the mixture to generate the low-valent titanium reagent.

-

To this refluxing mixture, add a solution of deoxybenzoin-d5 and 4-(2-(diethylamino)ethoxy)acetophenone in dry tetrahydrofuran dropwise over several hours.

-

Continue refluxing for an additional 12-18 hours.

-

Cool the reaction and quench with a potassium carbonate solution.

-

Filter the mixture and extract the filtrate with an organic solvent.

-

Wash, dry, and concentrate the organic extracts. The resulting product will be a mixture of (E)- and (Z)-isomers of this compound.

-

The isomers can be separated by column chromatography if required.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Characterization Workflow

The following diagram illustrates the typical workflow for the characterization of the final product.

Caption: Experimental workflow for the characterization of this compound.

Expected Analytical Data

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a significant reduction in the signal intensity corresponding to the protons of one of the phenyl rings. The integration of the remaining aromatic protons compared to other protons in the molecule (e.g., the ethyl groups) will confirm the degree of deuteration. The characteristic signals for the diethylaminoethyl group and the other phenyl ring should be present.

-

¹³C NMR: The carbon-13 NMR spectrum will show the signals for all 26 carbon atoms. The signals for the deuterated phenyl ring may appear as multiplets with reduced intensity due to C-D coupling.

-

²H NMR: The deuterium NMR spectrum should exhibit a signal in the aromatic region, confirming the presence and chemical environment of the deuterium atoms.

4.2.2. Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): This is a critical technique to confirm the elemental composition. The measured accurate mass should correspond to the calculated mass of C₂₆H₂₄D₅NO.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis will help to confirm the location of the deuterium atoms. The fragmentation pattern should be consistent with the structure, with key fragments showing a mass shift of +5 amu compared to the non-deuterated analog.

Quantitative Data Summary

| Analytical Technique | Parameter | Expected Value |

| HRMS | [M+H]⁺ (Calculated) | 377.2944 |

| HRMS | [M+H]⁺ (Measured) | Within 5 ppm of calculated |

| ¹H NMR | Aromatic Protons | Reduced integration for one phenyl ring |

| Purity (HPLC) | Area % | >98% |

| Isotopic Purity | %D | >98% |

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A key feature to look for would be the C-D stretching vibrations, which typically appear in the range of 2100-2300 cm⁻¹, a region that is usually free of other strong absorptions.

4.2.4. Purity Assessment

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection is used to determine the chemical purity of the final compound. A single major peak with a purity of >98% is typically required for a reference standard.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical reactions and is expected to be a viable method for its preparation. The detailed characterization plan ensures the identity, purity, and isotopic enrichment of the final product, making it suitable for its intended use as a reliable internal standard in demanding analytical applications within the fields of pharmacology and drug development.

References

A Technical Guide to the Physicochemical Properties of Deschloro Clomiphene-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of Deschloro Clomiphene-d5, a deuterated analog of a Clomiphene metabolite. Due to its nature as a research chemical and stable isotope-labeled internal standard, detailed experimental data on some of its properties are not extensively published. This document collates available information from various suppliers and scientific literature to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. The guide also outlines relevant experimental protocols and visualizes key concepts through diagrams to facilitate a deeper understanding of its application and biological context.

Introduction

This compound is the deuterium-labeled version of Deschloro Clomiphene, a known analog and impurity of Clomiphene.[1][2][3] Clomiphene is a selective estrogen receptor modulator (SERM) widely used in the treatment of infertility.[4][5] Deuterated standards like this compound are crucial for quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, where they serve as ideal internal standards to correct for matrix effects and variations in sample processing.[6] The five deuterium atoms on the phenyl ring provide a distinct mass shift without significantly altering the chemical properties, making it an excellent tool for sensitive and accurate quantification of the parent compound in biological matrices.[2][7]

Physicochemical Properties

The following tables summarize the available physicochemical data for this compound. It is important to note that some properties, such as melting and boiling points, have not been extensively reported in the literature.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | 2-[4-(1,2-Diphenylethenyl)phenoxy]-N,N-diethyl-ethanamine-d5 | [2][7] |

| Synonyms | This compound | [2][7][8][9] |

| Molecular Formula | C₂₆H₂₄D₅NO | [2][9][10] |

| Molecular Weight | 376.55 g/mol | [2][9][10] |

| CAS Number | 1346606-17-4 | [2][7][8][10] |

| Unlabeled CAS Number | 19957-52-9 | [7][9] |

| Appearance | Neat solid, Crystalline solid | [7] |

Table 2: Spectroscopic and Stability Information

| Property | Value/Information | Source(s) |

| Storage Conditions | Recommended storage at -20°C for long-term stability. | [11] |

| NMR Spectroscopy | Specific spectral data not readily available in public literature. Expected to show characteristic peaks for the aromatic and aliphatic protons, with the absence of signals from the deuterated phenyl ring. | |

| Mass Spectrometry | Expected to show a distinct molecular ion peak at m/z 377.28 [M+H]⁺ in positive ion mode ESI-MS. Fragmentation pattern would be similar to the non-deuterated analog. | |

| Solubility | Data for the deuterated compound is not specified. The parent compound, Clomiphene citrate, is soluble in DMSO (~25 mg/mL) and dimethylformamide (~30 mg/mL), and sparingly soluble in aqueous buffers.[11] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on established methods for Clomiphene and its analogs, the following protocols can be considered representative.

Synthesis of Deuterated Clomiphene Analogs

The synthesis of deuterated aromatic compounds can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. A general workflow for such a synthesis is outlined below.

Workflow for Synthesis of Deuterated Aromatic Compounds

Caption: A generalized workflow for the synthesis of deuterated aromatic compounds.

A typical procedure would involve dissolving the non-deuterated precursor in a deuterated solvent in the presence of a suitable catalyst and heating the mixture to facilitate the exchange of hydrogen atoms with deuterium.[12][13] The product is then purified using standard techniques like column chromatography and characterized by NMR and mass spectrometry to confirm the isotopic enrichment and purity.

Bioanalytical Method using LC-MS/MS

The quantification of Deschloro Clomiphene (and by extension, the use of its d5-labeled internal standard) in biological matrices is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15][16][17]

Experimental Workflow for Bioanalysis

Caption: A typical workflow for the bioanalysis of clomiphene analogs using LC-MS/MS.

Detailed Method Parameters (Representative):

-

Sample Preparation:

-

Aliquots of plasma or urine are spiked with a known concentration of this compound as an internal standard.

-

Proteins are precipitated by adding a solvent like acetonitrile.

-

Alternatively, liquid-liquid extraction with a solvent such as ethyl acetate can be used to isolate the analyte.[14]

-

The supernatant or organic layer is evaporated to dryness and reconstituted in the mobile phase for injection.

-

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., YMC-Pack C18-AM, 3µm; 4.6 mm i.d × 50 mm) is commonly used.[14]

-

Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile and water, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[14][18]

-

Flow Rate: A flow rate of around 0.5-1.0 mL/min is standard.

-

-

Mass Spectrometry:

-

Ionization: Positive ion electrospray ionization (ESI+) is generally used.

-

Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

MRM Transitions (Hypothetical):

-

Deschloro Clomiphene: Q1 m/z 372.2 -> Q3 m/z [fragment ion]

-

This compound: Q1 m/z 377.3 -> Q3 m/z [corresponding fragment ion]

-

-

Biological Context and Signaling Pathway

Deschloro Clomiphene is an analog of Clomiphene, which is a well-known Selective Estrogen Receptor Modulator (SERM).[3] SERMs exhibit tissue-specific estrogen receptor agonist or antagonist activity.[19][20][21][22] The mechanism of action involves binding to estrogen receptors (ERα and ERβ), leading to conformational changes in the receptor that affect its interaction with co-regulatory proteins and subsequent gene transcription.[22][23]

In the context of its use for ovulation induction, Clomiphene acts as an estrogen antagonist in the hypothalamus.[4] This blocks the negative feedback of endogenous estrogen, leading to an increase in the release of Gonadotropin-Releasing Hormone (GnRH).[4] GnRH then stimulates the pituitary gland to produce more Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), which in turn stimulate follicular development and ovulation.[4]

Furthermore, some studies suggest that clomiphene citrate can down-regulate the expression of Estrogen Receptor-α (ERα) through the ubiquitin-proteasome pathway, contributing to its antagonistic effects in certain tissues.[24]

Signaling Pathway of Clomiphene as a SERM

Caption: A simplified diagram of the signaling pathway of clomiphene as a SERM in the hypothalamus.

Conclusion

This compound is a valuable tool for researchers in the field of drug metabolism and bioanalysis. While comprehensive physicochemical data for this specific deuterated analog is limited, its properties can be inferred from its non-deuterated counterpart and the general behavior of similar compounds. The provided information on its known properties, representative experimental protocols, and biological context aims to support its effective use in research settings. Further studies are warranted to fully characterize its physicochemical profile.

References

- 1. Deschloro Clomiphene - CAS - 19957-52-9 | Axios Research [axios-research.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. What is the mechanism of Clomiphene Citrate? [synapse.patsnap.com]

- 5. youtube.com [youtube.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. scbt.com [scbt.com]

- 10. 1346606-17-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Synthesis of Deuterated Compounds by Flow Chemistry | CoLab [colab.ws]

- 13. Synthesis of Deuterated Compounds by Flow Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

- 15. japsonline.com [japsonline.com]

- 16. Determination by liquid chromatography-mass spectrometry of clomiphene isomers in the plasma of patients undergoing treatment for the induction of ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. dshs-koeln.de [dshs-koeln.de]

- 19. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]

- 21. my.clevelandclinic.org [my.clevelandclinic.org]

- 22. Selective estrogen receptor modulators (SERMs): mechanisms of anticarcinogenesis and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Clomiphene citrate down-regulates estrogen receptor-α through the ubiquitin-proteasome pathway in a human endometrial cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Purity of Deschloro Clomiphene-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Deschloro Clomiphene-d5, a deuterated analog of Deschloro Clomiphene. The document details the analytical methodologies for determining isotopic purity, presents available data, and outlines a plausible synthetic route. This guide is intended for professionals in drug development and research who utilize stable isotope-labeled compounds as internal standards in quantitative analyses.

Introduction to this compound

This compound is the deuterium-labeled version of Deschloro Clomiphene, an analog of Clomiphene. Clomiphene is a selective estrogen receptor modulator (SERM) used in fertility treatments. The deuterated form serves as an ideal internal standard for pharmacokinetic and metabolic studies of Deschloro Clomiphene and related compounds, owing to its chemical identity with the analyte and its distinct mass, which allows for precise quantification using mass spectrometry.

Chemical Information:

| Property | Value |

|---|---|

| Chemical Name | N,N-diethyl-2-[4-[(Z)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine |

| Chemical Formula | C₂₆H₂₄D₅NO |

| CAS Number | 1346606-17-4 |

| Molecular Weight | 376.55 g/mol |

| Unlabeled CAS No. | 19957-52-9 |

Isotopic Purity Analysis

The isotopic purity of a deuterated compound is a critical parameter that defines its quality and suitability for use as an internal standard. It refers to the percentage of the compound that contains the specified number of deuterium atoms. The primary techniques for determining the isotopic purity of this compound are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS, particularly when coupled with liquid chromatography (LC-HRMS), is a powerful technique for assessing isotopic purity. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecular ions.

Principle: The high resolving power of HRMS enables the separation and detection of ions with very small mass differences. In the case of this compound, the instrument can distinguish between the desired d5 isotopologue and other isotopologues with fewer or more deuterium atoms (e.g., d0, d1, d2, d3, d4). The isotopic purity is determined by calculating the relative abundance of the ion corresponding to the d5 species compared to the total abundance of all detected isotopologues of the molecule.[1][2]

Experimental Protocol: Isotopic Purity Determination by LC-HRMS

-

Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Chromatographic Separation: The sample is injected into a liquid chromatography system equipped with a C18 column. A gradient elution is typically employed using a mobile phase consisting of water and acetonitrile with a small amount of formic acid to facilitate ionization.

-

Mass Spectrometric Analysis: The eluent from the LC system is introduced into the ESI source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument). The mass spectrometer is operated in positive ion mode to detect the protonated molecular ions [M+H]+.

-

Data Acquisition: Data is acquired in full scan mode over a mass range that encompasses all expected isotopologues of Deschloro Clomiphene.

-

Data Analysis: The peak areas for the d0 to d5 isotopologues are integrated from the extracted ion chromatograms. The isotopic purity is calculated using the following formula:

Isotopic Purity (%) = (Area of d5 isotopologue / Sum of areas of all isotopologues) x 100

Expected Quantitative Data: While a publicly available Certificate of Analysis with specific isotopic purity data for this compound is not readily found, typical isotopic purity for commercially available deuterated standards is expected to be high. The data would be presented in a table similar to the one below, which is based on general expectations for such compounds.

| Isotopologue | Relative Abundance (%) |

| d0 | < 0.1 |

| d1 | < 0.5 |

| d2 | < 1.0 |

| d3 | < 2.0 |

| d4 | ~ 5.0 |

| d5 | > 90.0 |

| Total Isotopic Purity (d5) | > 90.0% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a complementary technique that provides information about the location and extent of deuteration. ¹H NMR is particularly useful for assessing the degree of deuterium incorporation at specific positions in the molecule.

Principle: In a ¹H NMR spectrum, the absence of a signal at a particular chemical shift where a proton is expected indicates that it has been substituted with a deuterium atom. By comparing the integration of the remaining proton signals to a known internal standard or to a non-deuterated reference spectrum, the percentage of deuteration at each site can be estimated.

Experimental Protocol: Isotopic Purity Assessment by ¹H NMR

-

Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The chemical shifts and integrations of the proton signals are analyzed. For this compound, the signals corresponding to the protons on the deuterated phenyl ring are expected to be significantly diminished or absent. The isotopic purity is estimated by comparing the integral of the residual proton signals in the deuterated region to the integrals of protons in the non-deuterated parts of the molecule.

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, based on known synthetic routes for clomiphene and other triphenylethylene compounds, a plausible synthetic pathway can be proposed.[3][4] The key step involves the use of a deuterated starting material, such as deuterated benzophenone (benzophenone-d5).

Proposed Synthetic Pathway:

The synthesis can be envisioned as a multi-step process:

-

McMurry Coupling: A McMurry reaction between 4-hydroxybenzophenone and benzophenone-d5 would yield a deuterated triphenylethylene intermediate.

-

Alkylation: The hydroxyl group of the intermediate is then alkylated with 2-diethylaminoethyl chloride to introduce the side chain.

-

Purification: The final product, this compound, is purified using chromatographic techniques such as column chromatography or preparative HPLC.

Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of 1-(4-hydroxyphenyl)-1-(phenyl-d5)-2-phenylethylene.

-

In a flame-dried round-bottom flask under an inert atmosphere, a mixture of 4-hydroxybenzophenone and benzophenone-d5 is reacted with a low-valent titanium reagent, prepared in situ from TiCl₄ and a reducing agent like zinc or a zinc-copper couple, in a suitable solvent such as THF. The reaction mixture is heated to reflux for several hours. After completion, the reaction is quenched, and the product is extracted and purified.

-

-

Step 2: Synthesis of this compound.

-

The product from Step 1 is dissolved in a polar aprotic solvent like DMF or acetone. An excess of a base such as potassium carbonate is added, followed by the addition of 2-diethylaminoethyl chloride. The reaction mixture is heated to facilitate the alkylation. After the reaction is complete, the mixture is worked up by extraction and the crude product is purified by column chromatography on silica gel to afford this compound.

-

Visualizations

The following diagrams illustrate the analytical workflow for determining isotopic purity and the proposed synthetic pathway for this compound.

Caption: Workflow for Isotopic Purity Analysis.

Caption: Proposed Synthesis of this compound.

Conclusion

The isotopic purity of this compound is a critical attribute for its application as an internal standard in quantitative bioanalysis. This guide has outlined the primary analytical techniques, HRMS and NMR spectroscopy, used to determine and confirm its isotopic purity. While specific quantitative data from a public Certificate of Analysis is not available, the methodologies described provide a robust framework for its assessment. Furthermore, a plausible synthetic route has been proposed based on established chemical reactions for related compounds. For researchers and drug development professionals, ensuring the high isotopic purity of such standards is paramount for generating accurate and reliable data in regulated environments. It is recommended to obtain a lot-specific Certificate of Analysis from the supplier for precise quantitative data on isotopic purity.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Triphenylethylene Bisphenols as Aromatase Inhibitors that Also Modulate Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Role of Deschloro Clomiphene-d5 as an Internal Standard in Bioanalytical Quantification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Deschloro Clomiphene-d5's mechanism of action when utilized as an internal standard in quantitative bioanalysis, particularly in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the fundamental principles governing its application, presents relevant experimental protocols, and summarizes key quantitative data typically generated in such analyses.

Core Principles of Internal Standards in LC-MS/MS

In quantitative analysis, an internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. The primary function of an internal standard is to correct for the variability inherent in the analytical process, from sample preparation to final detection.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" in mass spectrometry-based bioanalysis.[1][2]

The mechanism of action for a SIL internal standard relies on the principle of isotopic dilution. This compound is chemically identical to the analyte, clomiphene, except for the replacement of five hydrogen atoms with deuterium atoms. This substitution results in a minimal change in its chemical properties but a significant and predictable increase in its mass-to-charge ratio (m/z).

Key advantages of using a deuterated internal standard like this compound include:

-

Co-elution with the Analyte: Due to its near-identical chemical structure, this compound exhibits the same chromatographic behavior as clomiphene, meaning they elute at the same retention time.[1] This is crucial for correcting variations in chromatographic performance.

-

Similar Ionization Efficiency: It demonstrates comparable ionization response in the mass spectrometer's ion source.[1] This is vital for mitigating matrix effects—the suppression or enhancement of ionization caused by other components in the sample matrix.[2]

-

Correction for Sample Preparation Variability: Any loss of the analyte during extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the internal standard.

By measuring the ratio of the analyte's response to the internal standard's response, accurate and precise quantification can be achieved, as this ratio remains constant even if the absolute responses fluctuate.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-[4-(1,2-Diphenylethenyl)phenoxy]-N,N-diethyl-ethanamine-d5 | [3] |

| Synonyms | N,N-diethyl-2-[4-[(Z)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine | [4] |

| Molecular Formula | C₂₆H₂₄D₅NO | [3] |

| Molecular Weight | 376.55 g/mol | [3] |

| Unlabeled CAS | 19957-52-9 | [4] |

Experimental Protocol: Quantification of Clomiphene in Human Plasma

The following is a representative experimental protocol for the quantification of clomiphene in human plasma using LC-MS/MS, adapted from established methodologies.[5][6] In this context, this compound would be the ideal internal standard.

Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the working internal standard solution (this compound in methanol).

-

Vortex mix for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 2 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Parameters

| Parameter | Condition |

| Column | ZORBAX Eclipse plus C18 (1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | As required for optimal separation |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Note: The gradient conditions would need to be optimized to ensure baseline separation of clomiphene isomers and metabolites from endogenous interferences.[5][6]

Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Clomiphene) | m/z 406.2 → m/z 100.1 |

| MRM Transition (this compound) | m/z 411.2 → m/z 100.1 |

The specific MRM transitions should be optimized for the instrument in use.

Quantitative Data and Method Validation

While specific validation data for this compound is not publicly available, the following table summarizes typical performance characteristics from validated LC-MS/MS methods for clomiphene quantification that employ a stable isotope-labeled internal standard.[5][7]

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.06 - 12.5 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%RE) | ± 15% |

| Recovery | > 85% |

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

"understanding deuterated internal standards in mass spectrometry"

An In-depth Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For researchers, scientists, and drug development professionals in the landscape of quantitative mass spectrometry, the pursuit of analytical accuracy and precision is paramount.[1] This technical guide provides a comprehensive overview of the core principles, practical applications, and critical considerations for employing deuterated internal standards in mass spectrometry-based bioanalysis. By serving as a stable and predictable reference, these isotopically labeled compounds are instrumental in mitigating the inherent variability of complex biological matrices and analytical systems, ensuring the generation of robust and reliable data.[1]

Core Principles: The Gold Standard for Quantitation

The fundamental principle of a deuterated internal standard (IS) is the introduction of a compound that is chemically identical to the analyte of interest but physically distinguishable by the mass spectrometer.[1] This is achieved by replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium (²H or D), which incrementally increases the molecule's mass.[1] This mass shift allows the mass spectrometer to differentiate between the analyte and the deuterated IS, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[1]

Stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, are widely regarded as the gold standard for quantitative bioanalysis.[2][3] Their primary role is to compensate for variability that can be introduced during various stages of the analytical workflow.[2][4] This includes:

-

Sample Preparation: Variations in extraction efficiency, recovery, and volumetric dilutions are corrected because the deuterated IS experiences the same losses as the analyte.[4][5]

-

Matrix Effects: Biological matrices like plasma and urine contain endogenous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1] A co-eluting deuterated internal standard experiences the same matrix effects, allowing for accurate normalization of the analyte's signal.[1][6]

-

Instrumental Variability: Fluctuations in injection volume and mass spectrometer response are effectively normalized by using the ratio of the analyte signal to the internal standard signal for quantification.[4][7]

Caption: Decision pathway for internal standard selection in bioanalytical methods.

Key Considerations for Selection and Synthesis

The utility of a deuterated internal standard is dependent on its quality and appropriate design. Key factors include:

-

Number of Deuterium Atoms: A sufficient number of deuterium atoms (typically at least three) should be incorporated to ensure the mass shift is large enough to prevent interference from the natural isotopic abundance of the analyte.[5][8]

-

Labeling Position: Deuterium atoms should be placed on chemically stable positions within the molecule. Avoid labeling on exchangeable sites, such as hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, as the deuterium can exchange with hydrogen from the solvent, compromising quantitative accuracy.[9][10]

-

Isotopic Purity: The isotopic purity of the standard is critical.[8] The presence of unlabeled or partially labeled species can interfere with the quantification of the analyte, particularly at the lower limit of quantification (LLOQ).[8]

-

Synthesis: Deuterated standards can be prepared through various methods, including total synthesis from deuterated precursors or catalytic deuteration using deuterium gas.[10] The chosen synthesis route must yield a product with high isotopic purity and chemical stability.[11][12][13]

Potential Limitations and Isotopic Effects

While highly effective, deuterated standards are not always a perfect proxy for the analyte.[8] Researchers must be aware of potential limitations:

-

Chromatographic Isotope Effect: The replacement of hydrogen with the heavier deuterium isotope can sometimes lead to slight differences in chromatographic retention time.[9][14] If this shift causes the analyte and internal standard to elute in different regions of ion suppression or enhancement, it can lead to inaccurate quantification.[14][15]

-

Deuterium Exchange: As mentioned, if deuterium atoms are in labile positions, they can exchange with protons from the solution, leading to a loss of the isotopic label and inaccurate results.[9][16]

-

Crosstalk: Interference can occur when the signal from the analyte contributes to the signal of the internal standard, or vice versa. This is typically assessed during method validation to ensure it does not impact the results.[17]

Data Presentation: Performance Comparison

The use of a deuterated internal standard significantly improves assay performance compared to using a structural analog or no internal standard. The tables below summarize typical validation data, illustrating the superior accuracy and precision achieved.

Table 1: Comparison of Assay Accuracy and Precision

| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |

|---|---|---|---|

| Deuterated IS | 5 (LLOQ) | -2.5% | 6.8% |

| 50 (Low QC) | 1.2% | 4.5% | |

| 500 (Mid QC) | 0.8% | 3.1% | |

| 1500 (High QC) | -1.5% | 2.5% | |

| Structural Analog IS | 5 (LLOQ) | -12.0% | 14.2% |

| 50 (Low QC) | -8.5% | 11.5% | |

| 500 (Mid QC) | 5.2% | 9.8% | |

| 1500 (High QC) | 9.7% | 8.1% |

Data is representative and compiled based on principles described in cited literature.[2][17]

Table 2: Assessment of Matrix Effects

| Internal Standard Type | Matrix Source | Matrix Factor (MF) | IS-Normalized MF | % CV of IS-Normalized MF |

|---|---|---|---|---|

| Deuterated IS | Human Plasma Lot 1 | 0.88 | 1.01 | 4.2% |

| Human Plasma Lot 2 | 0.75 | 0.98 | ||

| Human Plasma Lot 3 | 0.95 | 1.03 | ||

| Human Plasma Lot 4 | 0.82 | 0.99 | ||

| Structural Analog IS | Human Plasma Lot 1 | 0.85 | 1.15 | 18.7% |

| Human Plasma Lot 2 | 0.65 | 0.95 | ||

| Human Plasma Lot 3 | 0.98 | 1.28 | ||

| Human Plasma Lot 4 | 0.78 | 1.05 |

Acceptance criteria for the coefficient of variation (CV) of the IS-normalized matrix factor is typically ≤ 15%.[17]

Experimental Protocols for Method Validation

Rigorous validation is essential to ensure the reliability of a bioanalytical method employing a deuterated internal standard.[17] The following are detailed protocols for critical validation experiments.

Caption: A typical experimental workflow for quantitative bioanalysis.[3]

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a common method for extracting small molecule drugs from plasma samples.[4]

-

Objective: To remove proteins from the plasma sample that would otherwise interfere with LC-MS/MS analysis.

-

Materials:

-

Plasma samples (calibrators, quality controls, and unknown samples).

-

Deuterated internal standard working solution (e.g., 100 ng/mL).[4]

-

Cold acetonitrile (ACN) containing 0.1% formic acid.

-

-

Procedure:

-

Thaw all plasma samples on ice and vortex to ensure homogeneity.[4]

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.[4]

-

Add 20 µL of the internal standard working solution to each tube (except for blank matrix samples).[4] Vortex briefly.

-

Add 300 µL of cold ACN with 0.1% formic acid to precipitate proteins.[3]

-

Vortex vigorously for 1 minute to ensure complete precipitation.[3]

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]

-

Carefully transfer the supernatant to a clean LC vial for analysis.[3]

-

Protocol 2: Assessment of Matrix Effects

This protocol describes the post-extraction spike method to evaluate the impact of the biological matrix on analyte and IS signals.[1]

-

Objective: To determine if co-eluting matrix components cause ion suppression or enhancement.

-

Materials:

-

Blank biological matrix (e.g., human plasma) from at least six different sources.[1]

-

Analyte and deuterated IS stock solutions.

-

Reconstitution solvent (typically the mobile phase).

-

-

Procedure:

-

Prepare Three Sets of Samples:

-

Set A (Neat Solution): Prepare solutions of the analyte and deuterated IS in the reconstitution solvent at low and high concentrations.[1]

-

Set B (Post-Extraction Spike): Extract blank matrix samples from each source following the final validated sample preparation procedure. Spike the dried or evaporated extracts with the analyte and deuterated IS at the same low and high concentrations as Set A.

-

Set C (Matrix Blanks): Extract blank matrix samples to confirm no interference at the retention times of the analyte and IS.

-

-

Analyze and Calculate: Analyze all samples by LC-MS/MS. The matrix factor (MF) is calculated by comparing the peak area of the analyte in Set B to the peak area in Set A. The IS-normalized MF is then calculated to determine if the deuterated standard effectively compensates for matrix variability.

-

Protocol 3: Assessment of Crosstalk

-

Objective: To ensure that the signal from the analyte does not interfere with the detection of the deuterated IS, and vice versa.[17]

-

Procedure:

-

Prepare two sets of samples:

-

Set 1 (Analyte Crosstalk): Prepare a sample of blank matrix spiked only with the analyte at the Upper Limit of Quantification (ULOQ).[17]

-

Set 2 (IS Crosstalk): Prepare a sample of blank matrix spiked only with the deuterated IS at its working concentration.

-

-

Analyze: Analyze the samples and monitor the mass transition for the internal standard in Set 1 and the mass transition for the analyte in Set 2. The response should be below a pre-defined threshold (e.g., <5% of the LLOQ response for the analyte and <1% for the IS).

-

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[3] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices.[3][17] Adherence to the principles outlined in regulatory guidelines and the implementation of rigorous validation experiments are critical for ensuring the success of drug development programs and the reliability of bioanalytical data.[17]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. texilajournal.com [texilajournal.com]

- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 8. benchchem.com [benchchem.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. irl.umsl.edu [irl.umsl.edu]

- 13. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. myadlm.org [myadlm.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

The Kinetic Hand of Deuterium: A Technical Guide to Exploratory Studies of Deuterated Clomiphene Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the prospective landscape of deuterated clomiphene analogs, offering a roadmap for their exploration and development. While direct, extensive exploratory studies on deuterated clomiphene are not yet widely published, this document synthesizes the foundational principles of drug deuteration with the known pharmacology and metabolism of clomiphene to outline a robust strategy for investigation. By leveraging the kinetic isotope effect, deuterated analogs of clomiphene present a compelling opportunity to refine its therapeutic profile, potentially leading to improved efficacy, safety, and patient outcomes in the treatment of ovulatory dysfunction.

The Strategic Advantage of Deuteration in Drug Development

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (the common isotope of hydrogen). This seemingly subtle difference has profound implications for the chemical and biological behavior of molecules. The carbon-deuterium (C-D) bond is significantly stronger and more stable than the carbon-hydrogen (C-H) bond.[1] Consequently, it requires more energy to break a C-D bond, leading to a slower reaction rate. This phenomenon, known as the kinetic isotope effect (KIE) , is the cornerstone of deuterium-based drug design.[1]

By selectively replacing hydrogen atoms with deuterium at sites of metabolic vulnerability in a drug molecule, it is possible to slow down its metabolic degradation.[1][2] This can lead to several desirable pharmacokinetic outcomes:

-

Increased half-life and exposure: A slower rate of metabolism can prolong the drug's presence in the bloodstream, potentially allowing for less frequent dosing.[3]

-

Reduced formation of metabolites: Deuteration can decrease the formation of specific metabolites, which may be beneficial if a metabolite is associated with adverse effects or has reduced therapeutic activity.[3]

-

Altered metabolic pathways: Slowing down a primary metabolic pathway can sometimes lead to "metabolic switching," where the drug is metabolized through alternative routes, which may or may not be advantageous.[1]

-

Improved safety profile: By reducing the formation of reactive or toxic metabolites, deuteration can potentially lead to a safer drug candidate.

The application of this "deuterium switch" strategy has been successfully employed in the development of FDA-approved drugs, demonstrating its viability in enhancing the therapeutic potential of existing pharmacophores.[4]

Clomiphene: Metabolism and Pharmacokinetic Profile

Clomiphene citrate is a selective estrogen receptor modulator (SERM) widely used for the induction of ovulation.[5] It is administered as a mixture of two geometric isomers, enclomiphene ((E)-clomiphene) and zuclomiphene ((Z)-clomiphene), which possess distinct pharmacological and pharmacokinetic properties.[6] Enclomiphene is the more anti-estrogenic and is considered the primarily active isomer for ovulation induction, while zuclomiphene is more estrogenic and has a significantly longer half-life.[2][6]

The metabolism of clomiphene is primarily hepatic and involves the cytochrome P450 (CYP) enzyme system, with CYP2D6 and CYP3A4 playing key roles.[7][8] The major metabolic pathways include N-desethylation and hydroxylation.[9] The resulting metabolites, such as (E)-4-hydroxyclomiphene and (E)-4-hydroxy-N-desethylclomiphene, have been shown to be potent estrogen receptor antagonists.[7]

Pharmacokinetic Parameters of Clomiphene Isomers

The pharmacokinetic profiles of enclomiphene and zuclomiphene differ significantly, largely due to their differing rates of metabolism and elimination.

| Parameter | Enclomiphene ((E)-clomiphene) | Zuclomiphene ((Z)-clomiphene) | Reference(s) |

| Peak Plasma Concentration (Cmax) | ~15 ng/mL | ~15 ng/mL | [10] |

| Time to Peak (tmax) | ~3 hours | ~7 hours | [10] |

| Area Under the Curve (AUC) | ~65 ng/mL·h (AUC0-72h) | ~1289 ng/mL·h (AUC0-456h) | [10] |

| Elimination Half-life | Relatively short | Significantly longer, detectable for over a month | [11] |

Data are from a single 50 mg oral dose study in patients with polycystic ovary syndrome.[10]

The prolonged half-life of zuclomiphene contributes to its accumulation in the body with repeated dosing, a factor that may be associated with some of the side effects of clomiphene therapy. The significant inter-individual variability in clomiphene metabolism, partly due to genetic polymorphisms in CYP2D6, can also impact treatment outcomes.[7]

Rationale for the Development of Deuterated Clomiphene Analogs

The known metabolic pathways of clomiphene present clear opportunities for the application of deuteration to create novel analogs with potentially superior pharmacokinetic profiles. The primary rationale for developing deuterated clomiphene analogs is to modulate the rate of metabolism to achieve a more favorable therapeutic window.

Potential benefits of deuterating clomiphene could include:

-

For Enclomiphene:

-

Increased Half-Life and Exposure: Deuteration at the sites of hydroxylation or N-desethylation could slow its metabolism, prolonging its therapeutic action and potentially allowing for lower or less frequent dosing to achieve the desired effect on the hypothalamic-pituitary-ovarian axis.

-

More Consistent Therapeutic Levels: By reducing the impact of polymorphic metabolizing enzymes like CYP2D6, a deuterated analog could lead to more predictable plasma concentrations across different patient populations.

-

-

For Zuclomiphene:

-

Enhanced Elimination: While counterintuitive to the typical goal of increasing stability, targeted deuteration could potentially shunt metabolism towards pathways that lead to faster elimination. However, a more direct approach to mitigate the effects of zuclomiphene's long half-life would be the development of isomerically pure enclomiphene formulations.

-

A logical workflow for the exploration of deuterated clomiphene analogs is presented below.

Experimental Protocols for Exploratory Studies

The following are detailed, albeit hypothetical, experimental protocols for the synthesis and evaluation of deuterated clomiphene analogs.

Synthesis of Deuterated Clomiphene Analogs

A key step in the exploration of deuterated clomiphene is the chemical synthesis of the target molecules. A generalized, multi-step synthesis could be envisioned, starting from commercially available deuterated precursors.

Methodology:

-

Selection of Deuteration Sites: Based on the known metabolism of clomiphene, strategic sites for deuteration would include the ethyl groups of the side chain (to slow N-desethylation) and specific positions on the phenyl rings (to slow hydroxylation).

-

Synthesis: A multi-step synthesis would be employed. For example, a McMurry reaction could be used to form the triphenylethylene core, utilizing a deuterated precursor for one of the aromatic rings.

-

Purification: The synthesized deuterated clomiphene analog would be purified using techniques such as column chromatography and recrystallization to achieve high purity.

-

Characterization: The structure and isotopic enrichment of the final compound would be confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

In Vitro Metabolic Stability Assays

The metabolic stability of the deuterated clomiphene analogs would be assessed in vitro using human liver microsomes.

Methodology:

-

Incubation: The deuterated analog and non-deuterated clomiphene (as a control) would be incubated with pooled human liver microsomes in the presence of NADPH (a cofactor for CYP enzymes).

-

Time Points: Aliquots would be taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Sample Processing: The reactions would be quenched, and the samples processed to extract the remaining parent drug.

-

Quantification: The concentration of the parent drug at each time point would be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The rate of disappearance of the parent compound would be used to calculate the in vitro half-life and intrinsic clearance, providing a measure of metabolic stability.

In Vivo Pharmacokinetic Studies

The pharmacokinetic profile of a promising deuterated analog would be evaluated in an appropriate animal model (e.g., rats or non-human primates).

Methodology:

-

Dosing: A single oral dose of the deuterated analog and non-deuterated clomiphene would be administered to different groups of animals.

-

Blood Sampling: Blood samples would be collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).

-

Plasma Analysis: Plasma would be separated, and the concentrations of the parent drug and its major metabolites would be quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data would be used to determine key pharmacokinetic parameters, including Cmax, tmax, AUC, and elimination half-life, using non-compartmental analysis.

Signaling Pathway of Clomiphene

Clomiphene exerts its therapeutic effect by modulating the hypothalamic-pituitary-ovarian (HPO) axis. As a SERM, it acts as an estrogen receptor antagonist in the hypothalamus.[3]

By blocking the negative feedback of endogenous estrogen on the hypothalamus, clomiphene leads to an increase in the pulsatile release of gonadotropin-releasing hormone (GnRH).[3] This, in turn, stimulates the anterior pituitary to secrete follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which drive follicular development and eventual ovulation.[12]

Conclusion

The exploration of deuterated clomiphene analogs represents a scientifically grounded and promising avenue for innovation in reproductive medicine. By applying the principles of the kinetic isotope effect to a well-characterized therapeutic agent, there is a significant opportunity to develop a new chemical entity with an optimized pharmacokinetic profile. The hypothetical experimental workflows and foundational rationale presented in this guide provide a comprehensive framework for initiating such exploratory studies. The successful development of a deuterated clomiphene analog could offer a more refined and potentially safer treatment option for individuals seeking to overcome ovulatory dysfunction, ultimately advancing the standard of care in assisted reproductive technology.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enclomifene - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Prediction of Drug-Drug-Gene Interaction Scenarios of (E)-Clomiphene and Its Metabolites Using Physiologically Based Pharmacokinetic Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Single-dose pharmacokinetic study of clomiphene citrate isomers in anovular patients with polycystic ovary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Single-dose pharmacokinetics of clomiphene citrate in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Note: High-Throughput Quantification of Clomiphene in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of clomiphene in human plasma. The method utilizes Deschloro Clomiphene-d5 as an internal standard (IS) to ensure accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for high-throughput analysis. Chromatographic separation is achieved on a C18 reverse-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Clomiphene is a non-steroidal, selective estrogen receptor modulator (SERM) used primarily for ovulation induction in the treatment of infertility.[1][2] It is composed of two geometric isomers, enclomiphene and zuclomiphene, which exhibit different pharmacokinetic and pharmacodynamic properties.[3][4] Accurate and reliable quantification of clomiphene in biological matrices is essential for clinical and research purposes.[3][5] LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[3] This application note presents a validated LC-MS/MS method for the determination of clomiphene in human plasma, employing this compound as a stable isotope-labeled internal standard.

Experimental

Materials and Reagents

-

Clomiphene citrate (purity ≥99%)

-

This compound (purity ≥98%, as internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) was used for chromatographic separation.[6]

Standard Solutions

Stock solutions of clomiphene (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol. Working solutions for calibration standards and quality controls (QCs) were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. The internal standard working solution was prepared at a concentration of 100 ng/mL.

Sample Preparation

A protein precipitation method was used for sample preparation.[3][6] To 100 µL of plasma, 20 µL of the internal standard working solution (100 ng/mL this compound) was added and vortexed. Then, 300 µL of cold acetonitrile was added to precipitate the proteins.[3] The mixture was vortexed for 1 minute and then centrifuged at 10,000 x g for 10 minutes. The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue was reconstituted in 100 µL of the mobile phase.[3]

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18 Reverse-Phase (50 x 2.1 mm, 1.8 µm)[6] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C[4] |

| Gradient | 30% B to 90% B in 3 min, hold for 1 min, return to 30% B in 0.1 min, equilibrate for 1.9 min |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |

| MRM Transitions | See Table 1 |

| Source Temperature | 450°C[1][2] |

| IonSpray Voltage | 5500 V |

| Collision Gas | Nitrogen |

Table 1: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Clomiphene | 406.2 | 100.1 | 28 |

| This compound (IS) | 377.2 | 100.1 | 28 |

Note: The MRM transition for this compound is proposed based on the structure of deschloro clomiphene and the fragmentation pattern of clomiphene, as specific experimental data for this internal standard was not available in the searched literature.

Results and Discussion

Method Validation

The method was validated according to standard bioanalytical method validation guidelines.

Linearity and Range:

The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL for clomiphene in human plasma.[3] A linear regression (1/x2 weighting) was used to fit the peak area ratios of the analyte to the internal standard versus the nominal concentration. The correlation coefficient (r2) was consistently >0.99.

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high). The results are summarized in Table 2.

Table 2: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low QC | 0.3 | ≤ 8.5 | 95.2 - 104.3 | ≤ 9.8 | 96.5 - 103.1 |

| Mid QC | 5.0 | ≤ 6.2 | 97.8 - 102.5 | ≤ 7.5 | 98.1 - 101.7 |

| High QC | 40.0 | ≤ 5.1 | 98.5 - 101.2 | ≤ 6.3 | 99.0 - 100.8 |

Data is a representative compilation from similar validated methods.

Recovery:

The extraction recovery of clomiphene was determined at three QC levels and was found to be consistent and reproducible. The mean recovery was >85%.[7]

Matrix Effect:

The matrix effect was evaluated by comparing the peak areas of clomiphene in post-extraction spiked plasma samples with those of neat solutions. The results indicated no significant ion suppression or enhancement.

Protocol

-

Prepare Calibration Standards and Quality Control Samples:

-

Sample Preparation:

-

Aliquot 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile, vortex for 1 minute.[3]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.[3]

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]

-

Reconstitute the dried residue in 100 µL of the initial mobile phase composition (30% B).[3]

-

-

LC-MS/MS Analysis:

-

Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

-

Acquire data using the MRM mode with the transitions specified in Table 1.

-

-

Data Processing:

-

Integrate the peak areas for clomiphene and the internal standard.

-

Calculate the peak area ratio (clomiphene/IS).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of clomiphene in the samples and QCs from the calibration curve.

-

Visualizations

References

- 1. japsonline.com [japsonline.com]

- 2. japsonline.com [japsonline.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tsijournals.com [tsijournals.com]

Application Note: High-Throughput Bioanalysis of Clomiphene in Human Plasma Using Deschloro Clomiphene-d5 as an Internal Standard by LC-MS/MS

Introduction

Clomiphene is a selective estrogen receptor modulator (SERM) widely used for ovulation induction in the treatment of infertility.[1][2] Accurate and reliable quantification of clomiphene in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of clomiphene in human plasma. The method utilizes Deschloro Clomiphene-d5, a stable isotope-labeled analog, as an internal standard (IS) to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[3]

The developed method employs a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The validation of this method has been performed in accordance with the US Food and Drug Administration (FDA) and other relevant international guidelines for bioanalytical method validation.[4][5][6]

Experimental Protocols

1. Materials and Reagents

-

Analytes: Clomiphene Citrate (Reference Standard), this compound (Internal Standard)

-

Reagents: HPLC-grade methanol, acetonitrile, and formic acid. Ultrapure water.

-

Biological Matrix: Drug-free human plasma (K2-EDTA)

2. Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

3. Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of clomiphene and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the clomiphene stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent.

4. Sample Preparation

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (100 ng/mL this compound) to all samples except for the blank matrix.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

5. LC-MS/MS Conditions

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

-

-

MS Conditions:

Data Presentation

Table 1: Quantitative Method Parameters

| Parameter | Result |

| Calibration Curve Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Precision (%CV) at LLOQ, LQC, MQC, HQC | < 15% |

| Accuracy (%Bias) at LLOQ, LQC, MQC, HQC | Within ±15% |

| Mean Recovery of Clomiphene | 85 - 95% |

| Mean Recovery of this compound | 88 - 98% |

| Matrix Effect | Minimal and compensated by IS |

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines, assessing selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.[4][5][6]

-

Selectivity: No significant interference was observed at the retention times of clomiphene and the internal standard in blank plasma samples from at least six different sources.

-

Linearity and Range: The calibration curve was linear over the range of 0.1 to 100 ng/mL with a correlation coefficient (r²) consistently greater than 0.99.

-

Accuracy and Precision: Intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, low, mid, and high). The coefficient of variation (%CV) for precision was less than 15%, and the accuracy was within ±15% of the nominal values.

-

Recovery: The extraction recovery of clomiphene and the internal standard was consistent and reproducible across the QC levels.

-

Matrix Effect: The use of a stable isotope-labeled internal standard effectively compensated for any ion suppression or enhancement from the plasma matrix.

-

Stability: Clomiphene was found to be stable in plasma under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Visualizations

Caption: Workflow for the bioanalysis of clomiphene in plasma.

Caption: Key parameters for bioanalytical method validation.

References

- 1. japsonline.com [japsonline.com]

- 2. Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. trans-Clomiphene-d5 Hydrochloride|CAS 1346606-66-3 [benchchem.com]

- 4. pmda.go.jp [pmda.go.jp]

- 5. fda.gov [fda.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. japsonline.com [japsonline.com]

Application Note: Protocol for Preparing Deschloro Clomiphene-d5 Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of stock solutions of Deschloro Clomiphene-d5, a deuterated analog of a Clomiphene metabolite, intended for use as an internal standard in quantitative bioanalytical assays.

Introduction

This compound is a stable isotope-labeled version of Deschloro Clomiphene, a metabolite of the selective estrogen receptor modulator (SERM), Clomiphene. Its use as an internal standard is critical for correcting for analyte loss during sample preparation and for variations in instrument response in mass spectrometry-based analyses, such as liquid chromatography-mass spectrometry (LC-MS). Accurate and precise preparation of stock solutions is the foundation for reliable quantification in such studies. This protocol outlines the recommended procedure for preparing a primary stock solution and subsequent working solutions of this compound.

While a specific protocol for this compound is not widely published, the methodology presented here is based on established procedures for the parent compound, Clomiphene, and its isomers, Enclomiphene and Zuclomiphene.[1][2][3] The choice of solvent is critical and should be based on the specific analytical method and the solubility of the compound. Clomiphene citrate is freely soluble in methanol and sparingly soluble in ethanol.[4][5][6] Enclomiphene citrate is soluble in organic solvents such as DMSO and dimethylformamide at concentrations of approximately 30 mg/mL.[7] For chromatographic applications, methanol and acetonitrile are common solvents for stock solution preparation.[1][3]

Materials and Equipment

-

This compound powder (analytical standard grade)

-

High-purity solvent (e.g., Methanol (HPLC grade), Acetonitrile (HPLC grade), or DMSO (spectroscopic grade))

-

Calibrated analytical balance (readable to at least 0.01 mg)

-

Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

-

Calibrated micropipettes and sterile, disposable tips

-

Vortex mixer

-

Ultrasonic bath

-

Amber glass vials with PTFE-lined caps for storage

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Experimental Protocol: Preparation of a 1 mg/mL Primary Stock Solution

This section details the step-by-step procedure for preparing a 1 mg/mL (1000 µg/mL) primary stock solution of this compound.

3.1 Pre-Preparation:

-

Allow the vial containing this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Ensure all glassware is clean, dry, and free of contaminants.

-

Prepare the selected solvent. If a mixed solvent system is used, pre-mix the solvents in the desired ratio.

3.2 Weighing the Analyte:

-

Tare the analytical balance with a clean weighing paper or weighing boat.

-

Accurately weigh approximately 1 mg of this compound powder. Record the exact weight to the nearest 0.01 mg.

3.3 Dissolution:

-

Carefully transfer the weighed powder into a 1 mL Class A volumetric flask.

-

Add a small amount of the chosen solvent (e.g., ~0.5 mL of methanol) to the flask to wet the powder.

-

Gently swirl the flask to initiate dissolution.

-

Vortex the solution for 30-60 seconds to aid in dissolving the compound.

-

If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[1][8][9]

-

Once the solid is completely dissolved, add the solvent to the flask to bring the volume up to the 1 mL mark.

-

Cap the flask and invert it 10-15 times to ensure a homogenous solution.

3.4 Storage:

-

Transfer the prepared stock solution into a clearly labeled amber glass vial.

-

The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer.

-